

Maltodecaose: A Technical Guide to its Molecular Properties and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Maltodecaose**

Cat. No.: **B116981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of **maltodecaose**, a maltooligosaccharide of significant interest in various scientific and biomedical fields. This document outlines its chemical formula and molecular weight, details the experimental protocols for its characterization, and presents a logical classification of this complex carbohydrate.

Core Molecular Data

Maltodecaose is a linear oligosaccharide composed of ten glucose units linked by α -1,4 glycosidic bonds. Its fundamental molecular properties are summarized below.

Property	Value	References
Chemical Formula	$C_{60}H_{102}O_{51}$	[1] [2] [3] [4] [5] [6]
Molecular Weight	1639.43 g/mol	[1] [2] [7]
CAS Number	6082-21-9	[1] [2] [3] [4]
Compound Type	Oligosaccharide	[1]

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of oligosaccharides like **maltodecaose** is crucial for its identification, purity assessment, and application in research and development. The primary methods employed for this purpose are mass spectrometry and size-exclusion chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination.^[8] For oligosaccharides, the most common ionization methods are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).^[7]

1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique suitable for analyzing large, non-volatile biomolecules like oligosaccharides. It offers high sensitivity and is tolerant to contaminants.^[7]

- **Sample Preparation:** The oligosaccharide sample (typically 50-100 micrograms) is co-crystallized with an energy-absorbing matrix solution on a MALDI target plate.^{[1][7]}
- **Ionization:** A pulsed laser irradiates the sample-matrix mixture. The matrix absorbs the laser energy and transfers it to the analyte molecules, promoting their desorption and ionization.^[7]
- **Analysis:** The generated ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio. The molecular weight is then determined from the resulting mass spectrum.^[1]
- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information about the oligosaccharide.^{[1][8]}

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is another soft ionization technique that is particularly useful for analyzing polar molecules from a liquid solution.

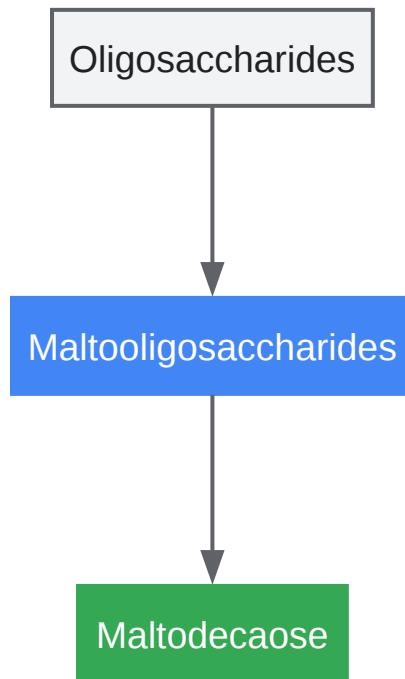
- Sample Infusion: The oligosaccharide solution is introduced into the mass spectrometer through a capillary at a low flow rate.
- Ionization: A high voltage is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.
- Analysis: The ions are then guided into the mass analyzer for mass-to-charge ratio determination and subsequent molecular weight calculation.

It is often necessary to desalt oligosaccharide samples before MS analysis to avoid signal suppression from salts and other solutes.[\[3\]](#)

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution.[\[4\]](#)

- Column and Mobile Phase: A column packed with porous beads of a specific pore size is used. The mobile phase is typically an aqueous buffer.
- Elution: Larger molecules that cannot enter the pores of the stationary phase travel through the column more quickly and elute first. Smaller molecules, like **maltodecaose**, can diffuse into the pores, resulting in a longer retention time.
- Detection: The eluted molecules are detected using a refractive index (RI), evaporative light scattering (ELSD), or UV detector.[\[1\]](#)
- Molecular Weight Estimation: The molecular weight of the sample is estimated by comparing its elution volume to a calibration curve generated using a series of standards with known molecular weights, such as dextrans.[\[9\]](#) It is important to note that this method provides an apparent molecular weight relative to the standards used.[\[9\]](#)


High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the analysis and quantification of non-UV-absorbing compounds like **maltodecaose**.^{[2][6]}

- Separation: The sample is injected into a high-performance liquid chromatography system, typically with a column designed for carbohydrate analysis (e.g., an amide column). A gradient elution with a mobile phase of acetonitrile and water is often used to separate the maltooligosaccharides.^[6]
- Detection (ELSD): The column eluent is nebulized and the solvent is evaporated. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is detected by a photodiode. The detector response is proportional to the mass of the analyte.
- Quantification: Calibration curves are generated using standards of known concentrations to quantify the amount of **maltodecaose** in a sample.^[2]

Logical Relationship of Maltodecaose

Maltodecaose belongs to the family of maltooligosaccharides, which are themselves a subclass of oligosaccharides. The following diagram illustrates this hierarchical classification.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **Maltodecaose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ast.uga.edu [ast.uga.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. Fast and Sensitive Detection of Oligosaccharides Using Desalting Paper Spray Mass Spectrometry (DPS-MS) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Determination of Molecular Weight Distribution and Average Molecular Weights of Oligosaccharides by HPLC with a Common C18 Phase and a Mobile Phase with High Water Content [inis.iaea.org]
- 5. Analysis of high-molecular-weight oligosaccharides from human milk by liquid chromatography and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Maltodecaose: A Technical Guide to its Molecular Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116981#maltodecaose-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com